N-isopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-11(2)8-9-17-15(20)14-10-24-16(18-14)19-25(21,22)13-6-4-12(23-3)5-7-13/h4-7,10-11H,8-9H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLAYBRNXBZUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-isopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
The compound interacts with COX enzymes, suppressing their activity This interaction results in the inhibition of prostaglandin synthesis, thereby reducing inflammation and pain
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This disruption can have downstream effects on various physiological processes, including inflammation, pain perception, and fever response.
Pharmacokinetics
Thiazole derivatives are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. These properties can impact the compound’s bioavailability and its ability to reach its target sites in the body.
Result of Action
The suppression of COX enzymes by the compound leads to a decrease in prostaglandin synthesis. This can result in reduced inflammation and pain. .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility can affect its absorption and distribution within the body. Additionally, factors such as pH and temperature can impact the compound’s stability and its interaction with COX enzymes.
Biological Activity
N-isopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide (referred to as TC-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of TC-2 can be represented as follows:
This compound features a thiazole ring, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological profile.
TC-2 primarily acts as an AMPA receptor modulator . AMPA receptors are critical for fast synaptic transmission in the central nervous system and play a significant role in synaptic plasticity and cognitive functions. The modulation of these receptors by TC-2 has been shown to influence their desensitization and deactivation kinetics.
Electrophysiological Studies
Recent studies have demonstrated that TC-2 exhibits a pronounced inhibitory effect on various AMPA receptor subunits (GluA1, GluA2, GluA3). The half-maximal inhibitory concentration (IC50) values for TC-2 were found to be:
| Receptor Subunit | IC50 (µM) |
|---|---|
| GluA1 | 3.20 |
| GluA2 | 3.35 |
| GluA3 | 3.04 |
These results indicate that TC-2 effectively suppresses AMPA receptor currents at low micromolar concentrations, suggesting its potential utility in conditions characterized by excessive glutamate activity, such as neurodegenerative diseases.
Neuroprotective Properties
Research indicates that TC-2 may possess neuroprotective properties due to its ability to modulate excitatory neurotransmission. By inhibiting excessive AMPA receptor activity, TC-2 could help mitigate excitotoxicity—a process implicated in neuronal damage during conditions like stroke and Alzheimer's disease.
Case Studies
- In Vivo Studies : In animal models of ischemic stroke, administration of TC-2 resulted in a significant reduction in neuronal death compared to controls. This suggests that the compound may confer protective effects against ischemic injury.
- Cognitive Enhancement : In cognitive impairment models, TC-2 administration improved memory performance, likely due to its modulation of synaptic plasticity through AMPA receptor regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The thiazole scaffold is a common feature among analogs, but substituents critically influence physicochemical and biological properties. Key analogs include:
(a) N-(4-Fluorophenyl)-2-(phenylsulfonamido)thiazole-4-carboxamide
- Structure : Differs by a 4-fluorophenyl group instead of isopentyl and lacks the 4-methoxy modification on the sulfonamide .
- Implications : The electron-withdrawing fluorine may enhance metabolic stability but reduce lipophilicity compared to the isopentyl group.
(b) 2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide (4a)
- Structure : Features a dihydrothiazole ring and a trimethoxyphenyl group. Synthesized via EDCI/HOBt coupling with 98.7% yield .
- Implications : The dihydrothiazole core and bulky trimethoxyphenyl substituent may limit membrane permeability compared to the fully aromatic thiazole in the target compound.
(c) Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide)
Physicochemical Properties
Key Research Findings
Substituent Effects: Electron-donating groups (e.g., 4-methoxy) improve solubility but may reduce metabolic stability compared to halogenated analogs .
Synthetic Challenges :
- Low yields (e.g., 5% for cyclopropylamine derivative in ) highlight steric and electronic challenges in coupling reactions .
Biological Implications :
- Thiazole-4-carboxamides with sulfonamido groups show broader target selectivity than ribose-containing analogs like tiazofurin .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing N-isopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, and how are reaction conditions optimized?
- Methodology :
- Thiazole core formation : Cyclocondensation of thiourea derivatives with α-halo ketones (e.g., bromoacetophenone) under reflux in ethanol .
- Sulfonamido introduction : Reacting the thiazole intermediate with 4-methoxybenzenesulfonyl chloride in dichloromethane using triethylamine as a base .
- Carboxamide coupling : Amide bond formation via EDCI/HOBt-mediated coupling of the thiazole carboxylic acid with isopentylamine in DMF .
- Optimization : Control temperature (0–25°C for sulfonamidation), solvent polarity (DMF for amidation), and stoichiometry (1.2–1.5 eq sulfonyl chloride) .
Q. How is structural confirmation achieved for this compound, and what analytical techniques are prioritized?
- Methodology :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for thiazole/sulfonamide) and aliphatic signals (δ 1.0–1.5 ppm for isopentyl) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₈H₂₃N₃O₃S₂: 404.1162) .
- HPLC : Assess purity (>95% using C18 column, acetonitrile/water gradient) .
Q. What in vitro biological assays are suitable for preliminary activity screening?
- Methodology :
- Anticancer : MTT assay against NCI-60 cell lines (e.g., GI₅₀ values for leukemia MOLT-4) .
- Antimicrobial : Broth microdilution for MIC determination against S. aureus and E. coli .
- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodology :
- Substituent variation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance sulfonamide electrophilicity .
- Isopentyl chain modification : Test linear vs. branched alkyl groups to improve lipophilicity (logP calculations via ChemDraw) .
- Thiazole ring substitution : Introduce methyl at C5 to sterically hinder metabolic oxidation .
Q. What computational strategies predict binding modes with biological targets?
- Methodology :
- Molecular docking (AutoDock Vina) : Dock into EGFR (PDB: 1M17) to identify key interactions (e.g., sulfonamide oxygen with Lys721) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns .
- QSAR modeling : Use CoMFA/CoMSIA to correlate substituent properties with IC₅₀ values .
Q. How can contradictory cytotoxicity data between cell lines be resolved?
- Methodology :
- Mechanistic profiling : Compare apoptosis (Annexin V assay) vs. necrosis (LDH release) in sensitive (MCF-7) vs. resistant (A549) lines .
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
- ABC transporter inhibition : Co-treat with verapamil (P-gp inhibitor) to evaluate efflux effects .
Q. What strategies improve synthetic yield for multi-step protocols?
- Methodology :
- Intermediate purification : Use flash chromatography (silica gel, hexane/EtOAc) after sulfonamidation to remove unreacted chloride .
- Catalyst screening : Test Pd/C vs. Ni catalysts for hydrogenation steps (e.g., nitro reduction) .
- Microwave-assisted synthesis : Reduce reaction time for amidation from 12h to 30 min .
Key Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
